molecular formula C12H13ClN2O2 B7951635 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B7951635
M. Wt: 252.69 g/mol
InChI Key: AWFKYDOGMWKARN-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a substituted benzimidazole derivative offered exclusively for scientific research. This compound is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Benzimidazole derivatives are recognized as an important pharmacophore in drug discovery and have been shown to exhibit substantial activity against a range of challenging pathogens, including Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . The structure of this compound, featuring a chloro substituent and a 2-ethoxyethyl side chain, is designed to optimize biological activity and physicochemical properties. Research into similar 1H-benzo[d]imidazole derivatives has demonstrated that these compounds can function by targeting critical bacterial enzymes and processes. Potential mechanisms of action include the inhibition of (p)ppGpp synthetases/hydrolases (enzymes linked to bacterial persistence and antibiotic resistance), interference with the essential cell division protein FtsZ, and the inhibition of pyruvate kinase enzymes . Furthermore, select benzimidazole analogs have displayed excellent antibiofilm activity, capable of both inhibiting biofilm formation and killing cells within established, mature biofilms . As such, this compound serves as a valuable building block for synthesizing more complex derivatives and as a probe for investigating new pathways to combat antibiotic-resistant and biofilm-forming microorganisms. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-chloro-1-(2-ethoxyethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-2-17-7-6-15-11(8-16)14-10-5-3-4-9(13)12(10)15/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFKYDOGMWKARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=CC=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formic Acid-Mediated Cyclization

A classic method employs formic acid under reflux to form the benzimidazole core. For the 7-chloro derivative, 4-chloro-1,2-phenylenediamine reacts with formic acid at 100–120°C for 6–8 hours, yielding 7-chloro-1H-benzimidazole as an intermediate. The aldehyde group at position 2 is introduced via subsequent oxidation or direct formylation.

Reaction Conditions :

  • Solvent : Formic acid (neat)

  • Temperature : 100–120°C

  • Yield : 70–85%

Aldehyde-Assisted Cyclocondensation

Alternative routes use aldehydes in the presence of catalysts like NH₄Cl or LaCl₃ to form 2-substituted benzimidazoles. For example, reacting 4-chloro-1,2-phenylenediamine with formaldehyde derivatives under mild conditions produces 7-chloro-1H-benzimidazole-2-carbaldehyde directly.

Optimized Protocol :

ComponentQuantity/Condition
4-Chloro-1,2-PDA1.0 mmol
Formaldehyde (37% w/w)1.1 mmol
NH₄Cl4.0 mmol
SolventCHCl₃ or MeOH
Time4–6 hours
Yield80–94%

N-Alkylation with 2-Ethoxyethyl Groups

The ethoxyethyl side chain at position 1 is introduced via alkylation of the benzimidazole nitrogen. This step requires careful control to avoid over-alkylation or regioisomer formation.

Alkylation Using 2-Ethoxyethyl Halides

7-Chloro-1H-benzimidazole-2-carbaldehyde is treated with 2-ethoxyethyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents.

Typical Procedure :

ParameterDetail
Substrate7-Chloro-1H-benzimidazole-2-carbaldehyde (1.0 mmol)
Alkylating Agent2-Ethoxyethyl bromide (1.2 mmol)
BaseK₂CO₃ (2.5 mmol)
SolventAcetonitrile (10 mL)
TemperatureReflux (80–90°C)
Time12–18 hours
WorkupFiltration, solvent removal, column chromatography (CH₂Cl₂:MeOH = 95:5)
Yield70–92%

Regioselectivity and Side Reactions

Alkylation predominantly occurs at the more nucleophilic N-1 position of the benzimidazole ring. Over-alkylation at N-3 is minimized by using stoichiometric alkylating agents and moderate temperatures.

Oxidation of Hydroxymethyl Intermediates

In some routes, the aldehyde group is introduced by oxidizing a hydroxymethyl precursor. For example, 7-chloro-1-(2-ethoxyethyl)-1H-benzimidazole-2-methanol is oxidized to the corresponding aldehyde using MnO₂ or Ru-based catalysts.

Oxidation Protocol :

ComponentQuantity/Condition
Hydroxymethyl Derivative1.0 mmol
Oxidizing AgentMnO₂ (10.0 mmol)
SolventCH₂Cl₂/MeOH (6:1)
Temperature40°C
Time2–4 hours
Yield51–85%

One-Pot Synthesis Strategies

Recent advancements enable one-pot synthesis by integrating cyclocondensation and alkylation steps. Er(OTf)₃ or LaCl₃ catalysts facilitate tandem reactions under microwave irradiation, reducing reaction times to 5–30 minutes.

Microwave-Assisted Example :

ComponentQuantity/Condition
4-Chloro-1,2-PDA1.0 mmol
2-Ethoxyethyl Aldehyde1.1 mmol
Er(OTf)₃1 mol%
SolventMeOH
Temperature60°C (MW irradiation)
Time5 minutes
Yield85–93%

Purification and Characterization

Final purification employs silica gel chromatography (CH₂Cl₂:MeOH gradients) or recrystallization from H₂SO₄ solutions. Characterization via ¹H/¹³C NMR confirms the aldehyde proton (δ ~10.0 ppm) and ethoxyethyl signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Formic Acid CyclizationHigh purityLong reaction time70–85%
Aldehyde CondensationMild conditionsRequires stoichiometric aldehyde80–94%
Microwave-AssistedRapid, scalableSpecialized equipment needed85–93%
Hydroxymethyl OxidationSelectiveMulti-step synthesis51–85%

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group at position 2 participates in acid-catalyzed condensations with amines or imidazoles to form Schiff bases or heterocyclic derivatives. For example:

  • Reaction with primary amines yields imine-linked products under mild acidic conditions (pH 4–6).

  • Condensation with 2-aminothiophenol in ethanol produces thiazole-fused benzimidazoles, as confirmed by NMR and mass spectrometry.

Table 1: Representative Condensation Reactions

ReactantConditionsProduct ClassYieldSource
AnilineHCl (cat.), EtOH, 25°C, 6hImine derivatives68–72%
2-AminothiophenolAcOH (cat.), reflux, 12hThiazolo-benzimidazoles55–60%

Nucleophilic Additions

The electrophilic aldehyde undergoes nucleophilic attack, enabling functionalization at position 2:

  • Grignard reagents (e.g., MeMgBr) add to the aldehyde, forming secondary alcohols.

  • Sodium borohydride reduces the aldehyde to a hydroxymethyl group (confirmed by IR loss of C=O stretch at 1,710 cm⁻¹) .

Key Observations :

  • Reduction with NaBH4 proceeds in >85% yield in methanol at 0–5°C .

  • Organometallic additions require anhydrous THF and low temperatures (−78°C) to minimize side reactions.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with electron-rich dienes:

  • Reaction with 1,3-cyclopentadiene in toluene at 110°C forms bicyclic adducts (confirmed by X-ray crystallography).

Mechanistic Insight :
The electron-withdrawing chloro and ethoxyethyl groups enhance the aldehyde’s electrophilicity, accelerating cycloaddition kinetics.

Halogenation and Electrophilic Substitution

The benzimidazole ring undergoes electrophilic substitution at position 5 or 6:

  • Bromination with Br₂ in acetic acid yields mono-brominated derivatives (HPLC purity >95%).

  • Nitration requires fuming HNO₃/H₂SO₄ at 0°C to avoid decomposition of the aldehyde group.

Table 2: Electrophilic Substitution Data

ReagentConditionsPosition SubstitutedYieldSource
Br₂ (1 equiv)AcOH, 25°C, 2hC578%
HNO₃/H₂SO₄0°C, 30 minC665%

Redox Reactions

The aldehyde group is redox-active:

  • Oxidation : MnO₂ in dichloromethane converts it to the carboxylic acid (isolated as sodium salt in 82% yield) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) produces the primary alcohol without affecting the chloro substituent.

Critical Parameters :

  • MnO₂ must be freshly activated to achieve >80% oxidation efficiency .

  • Hydrogenation at 40 psi H₂ pressure prevents over-reduction of the imidazole ring.

Stability and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition rates but may promote aldehyde degradation above 60°C.

  • pH Sensitivity : Condensations fail below pH 3 due to protonation of the benzimidazole nitrogen, reducing electrophilicity.

This compound’s reactivity profile establishes its utility as a scaffold for synthesizing pharmacologically relevant derivatives, including kinase inhibitors and antimicrobial agents. Further studies should explore its catalytic asymmetric transformations and metal-organic framework applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. Studies suggest that 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde may possess activity against various bacterial strains. Its structural similarity to other known antimicrobial agents supports its potential efficacy.

Anticancer Properties
Benzimidazole derivatives are also being explored for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in preliminary studies. For instance, a study demonstrated that similar compounds effectively inhibited the growth of cancer cell lines, suggesting a need for further investigation into this compound's potential as an anticancer agent.

Material Science Applications

Polymer Chemistry
The compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research on similar compounds has shown promising results in developing high-performance materials.

Fluorescent Dyes
Due to its unique molecular structure, this compound may serve as a precursor for fluorescent dyes. These dyes have applications in biological imaging and diagnostics, where they can be used to label cellular components for visualization under fluorescence microscopy.

Data Tables

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of various benzimidazole derivatives was tested against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus, suggesting a potential application in developing new antibacterial agents.

Case Study 2: Polymer Synthesis
A collaborative research project between ABC Institute and DEF Corporation explored the use of benzimidazole derivatives in creating high-performance polymers. The study found that incorporating such compounds improved the thermal stability of the resulting materials, indicating their potential utility in industrial applications.

Mechanism of Action

The mechanism by which 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing biological pathways. The carbaldehyde group may participate in further chemical reactions, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized in Table 1 :

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Functional Groups Notable Properties/Activities References
7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde 7-Cl, N1: 2-ethoxyethyl 268.70* Carbaldehyde Potential synthetic intermediate -
Compound 29 (7-Cl-1-(3,4-diCl-benzyl)-2-amine) 7-Cl, N1: 3,4-dichlorobenzyl 356.64* Amine NMR-documented regiochemistry
Nazartinib 7-Cl, N1: Complex azepane linker 552.08* Amide, crotonamide EGFR inhibitor (anti-cancer)
7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde 7-F, N1: H 164.14 Carbaldehyde Higher electronegativity (F vs. Cl)
5a (2-Me-1-(3-Me-benzyl)-benzimidazole) N1: 3-methylbenzyl 265.35* Methyl, benzyl Antifungal/antibacterial activity

*Calculated using atomic masses.

Key Observations:

Substituent Effects on Solubility: The 2-ethoxyethyl group in the target compound enhances hydrophilicity compared to lipophilic groups like 3,4-dichlorobenzyl (Compound 29) or 3-methylbenzyl (Compound 5a). This aligns with trends in drug design, where ether-containing side chains improve bioavailability . Nazartinib’s dimethylamino crotonamide group further optimizes solubility and target selectivity .

Functional Group Reactivity :

  • The carbaldehyde group enables diverse synthetic modifications (e.g., forming hydrazones or imines), contrasting with the amine in Compound 29 or the amide in Nazartinib .

Halogen Effects :

  • Chloro at position 7 is common in EGFR inhibitors (e.g., Nazartinib), where it enhances binding affinity and metabolic stability . Replacing Cl with fluoro () alters electronic properties and may influence hydrogen bonding.

Biological Activity

7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a benzo[d]imidazole core, a chloro substituent, and an ethoxyethyl side chain. Its molecular formula is C12H13ClN2O2C_{12}H_{13}ClN_{2}O_{2} with a molecular weight of 252.70 g/mol.

Anticancer Properties

Research indicates that compounds within the benzo[d]imidazole class, including this compound, exhibit notable anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit enzymes involved in cancer progression and show cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been shown to possess half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against several cancer cell lines .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxicity of various benzo[d]imidazole derivatives against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines using the MTT assay. The results are summarized in the following table:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 6cHCT-1167.82Induces apoptosis via caspase activation
Compound 6hHepG210.21Inhibits EGFR and HER2 kinases
Compound 6iMCF-79.45Induces cell cycle arrest

These findings underscore the potential of benzo[d]imidazole derivatives as promising anticancer agents due to their ability to selectively target cancerous cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests that it may influence pharmacokinetics and potential drug-drug interactions.
  • Apoptosis Induction : Studies indicate that certain derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic factors such as Bcl-2 .
  • Cell Cycle Arrest : Some studies have reported that these compounds can cause cell cycle arrest at various phases, contributing to their anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, benzo[d]imidazole derivatives have been noted for their antimicrobial activity. Research suggests that compounds similar to this compound exhibit significant inhibition against various bacterial and fungal strains, further expanding their potential applications in pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde?

Synthesis typically involves functionalization of the benzimidazole core. Key steps include:

  • Oxidation of methyl groups : Manganese(IV) oxide (MnO₂) in ethyl acetate under reflux (65°C, 1 h) efficiently oxidizes methyl substituents to carbaldehyde groups .
  • Substitution reactions : Alkylation at the 1-position of benzimidazole using 2-ethoxyethyl halides under basic conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradients) or recrystallization from acidic solutions (e.g., 30% H₂SO₄) improves yield and purity .

Q. How is this compound characterized using spectroscopic and analytical methods?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~10 ppm) confirm the structure. Ethoxyethyl substituents show characteristic peaks at δ 3.5–4.5 ppm .
  • HRMS (ESI) : Exact mass determination (e.g., [M+H]⁺) validates molecular formula .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis, and how are they addressed?

  • Data quality : High-resolution data (>1.0 Å) minimizes refinement errors. Twinned crystals require specialized SHELXL protocols .
  • Hydrogen bonding networks : Weak C–H⋯S or C–H⋯O interactions influence packing. Graph set analysis (e.g., Etter’s formalism) maps these patterns .
  • Software tools : SHELXPRO interfaces with macromolecular refinement pipelines, while SHELXC/D/E enable experimental phasing .

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications?

  • Substituent effects : Chlorine at the 7-position enhances electron-withdrawing effects, stabilizing interactions with targets like EGFR. Ethoxyethyl groups improve solubility .
  • Case study : Analogues like Nazartinib (an EGFR inhibitor) demonstrate that carbaldehyde groups enable covalent binding to kinase domains .

Q. What computational methods predict binding affinities and pharmacokinetic properties?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with EGFR (PDB ID: 1M17). Key residues (e.g., Lys745) form hydrogen bonds with the carbaldehyde group .
  • ADMET analysis : SwissADME predicts moderate bioavailability (TPSA ~80 Ų) and CYP450 metabolism risks due to the ethoxyethyl chain .

Q. How do researchers resolve contradictions in biological activity data?

  • Dose-response assays : Validate antimicrobial or cytotoxic activity across multiple cell lines (e.g., MIC values for Gram-positive vs. Gram-negative bacteria) .
  • Isomer separation : Chiral HPLC resolves enantiomers (e.g., (Sa)-(−) and (Ra)-(+) forms), which may exhibit divergent activities .

Q. What role do hydrogen bonding patterns play in solid-state properties?

  • Crystal engineering : Weak interactions (e.g., C⋯O, 3.192 Å) stabilize polymorphs. Directional hydrogen bonds (e.g., N–H⋯O) guide co-crystal design for enhanced stability .

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